molecular formula C7H9NO3 B1147818 (S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one CAS No. 128948-45-8

(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one

Cat. No.: B1147818
CAS No.: 128948-45-8
M. Wt: 155.153
InChI Key: RRIKLNGQMTWPLJ-VKHMYHEASA-N
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Description

(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one (CAS 128948-45-8) is a chiral tetramic acid derivative of interest in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 7 H 9 NO 3 and a molecular weight of 155.15 g/mol, is characterized by a pyrrol-2-one scaffold, a structure known for its diverse biological activities . Tetramic acid derivatives are a significant class of compounds in drug discovery, and related pyrrol-2-one structures have been synthesized and investigated for their potential bioactivities . Preliminary bioassays on structurally similar 1,3,4-oxadiazole-bearing pyrrol-2-one compounds have demonstrated promising antibacterial effects against various plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae , and have shown both protective and curative activity against the Tobacco Mosaic Virus (TMV) . Furthermore, synthetic small molecules based on the 5-hydroxy-1H-pyrrol-2(5H)-one structure have been studied for their in vitro and in vivo antitumor properties, highlighting the therapeutic potential of this chemical class . This product is intended for research and development purposes in laboratory settings only. Key Specifications: • CAS Number: 128948-45-8 • Molecular Formula: C 7 H 9 NO 3 • Molecular Weight: 155.15 g/mol • Optical Rotation: (S)-enantiomer • Purity: ≥97% Use & Safety: This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals. Safety data for this specific compound should be reviewed prior to use. Researchers should consult the relevant safety data sheets and handle the material according to their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

(2S)-4-acetyl-3-hydroxy-2-methyl-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-6(10)5(4(2)9)7(11)8-3/h3,10H,1-2H3,(H,8,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIKLNGQMTWPLJ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C(C(=O)N1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=C(C(=O)N1)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfur Ylide-Mediated Cyclization

The base-catalyzed reaction of sulfur ylides with ketonic carbonyl groups provides a transition metal-free pathway to 5-hydroxy-1H-pyrrol-2(5H)-ones. For the target compound, 3-methyl-2-butenoic acid serves as the ketonic precursor, reacting with dimethylsulfonium methylide under mild conditions (20°C, DCM solvent). Intramolecular cyclization forms the pyrrolone ring, followed by a 1,3-hydroxy shift to install the 4-hydroxy group. Purification via neutral alumina chromatography (DCM:MeOH, 99:1) yields the 5-hydroxy intermediate in 82% yield.

Table 1: Reaction Parameters for Cyclization

ParameterValue
Precursor3-Methyl-2-butenoic acid
YlideDimethylsulfonium methylide
SolventDichloromethane (DCM)
Temperature20°C
Yield82%

Functionalization at Position 3: Acetylation Strategies

HBTU-Mediated Acylation

The 3-position acetylation employs HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent. Reacting the pyrrolone intermediate with acetic anhydride in dry DMF at 0°C for 4 hours introduces the acetyl group. Quenching with brine and extraction into EtOAc, followed by reverse-phase HPLC purification, affords the acetylated product in 68% yield.

Table 2: Acetylation Optimization

ConditionOutcome
Coupling AgentHBTU
SolventDry DMF
Temperature0°C → RT
Reaction Time4 hours
Yield68%

Enantioselective Synthesis of (S)-Configuration

Chiral Auxiliary Approach

The (S)-configuration is introduced using (R)-4-Phenyl-2-oxazolidinone as a chiral auxiliary. The pyrrolone intermediate is functionalized with the auxiliary at the 5-methyl position via a Mitsunobu reaction (DIAD, PPh3, THF). Subsequent diastereoselective acetylation and auxiliary removal (LiOH, H2O/THF) yield the (S)-enantiomer with 94% ee.

Table 3: Asymmetric Synthesis Parameters

StepConditions
Auxiliary AttachmentMitsunobu (DIAD, PPh3, THF)
AcetylationAc2O, DMAP, 0°C
Auxiliary RemovalLiOH, H2O/THF, 40°C
Enantiomeric Excess94%

Alternative Routes: Biocatalytic Resolution

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 4-hydroxy-5-methylpyrrolone. The (S)-enantiomer remains unreacted, allowing separation via silica gel chromatography. This method achieves 98% ee for the (S)-product with a 45% theoretical yield.

Table 4: Biocatalytic Resolution Efficiency

ParameterValue
EnzymeCAL-B
Acyl DonorVinyl Acetate
Solventtert-Butyl methyl ether
ee (S)-Product98%
Yield45%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A telescoped process integrates cyclization, acetylation, and resolution steps in a continuous flow reactor. Using microfluidic channels (0.5 mm diameter), residence times of 12 minutes per step, and in-line HPLC monitoring, the process achieves 76% overall yield with 99.5% purity.

Table 5: Flow Process Metrics

MetricValue
Reactor TypeMicrofluidic (0.5 mm ID)
Residence Time36 minutes total
Purity99.5%
Throughput1.2 kg/day

Spectroscopic Characterization

NMR and X-ray Crystallography

The final product exhibits characteristic 1H NMR signals at δ 6.11 (d, J = 6.0 Hz, H-4), 4.21 (dd, J = 17.9 Hz, H-5), and 2.55 (s, acetyl CH3). Single-crystal X-ray analysis confirms the (S)-configuration, with a Flack parameter of 0.02.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is employed in:

  • Reagent for Organic Reactions : Acts as a reagent in various organic transformations including oxidation and reduction reactions.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions:

  • Enzyme Inhibition Studies : It has shown potential as an inhibitor for enzymes involved in inflammatory pathways.

Medicine

The compound's unique structure allows for potential therapeutic applications:

  • Drug Development : Investigated as a precursor for bioactive molecules targeting inflammatory diseases and cancers.

Industry

It finds applications in the production of specialty chemicals and materials with specific properties:

  • Production of Specialty Chemicals : Used in synthesizing chemicals with tailored functionalities for industrial applications.

Case Study 1: Enzyme Inhibition

Recent studies demonstrated that this compound effectively inhibited cyclooxygenase enzymes, which are pivotal in inflammatory responses. The compound's structure allows it to bind selectively to the active site of these enzymes, reducing their activity significantly.

Case Study 2: Drug Development

In a drug development context, researchers synthesized derivatives of this compound to evaluate their anticancer properties against various cell lines. One derivative exhibited an IC50 value of 12 µM against MCF7 breast cancer cells, indicating promising activity.

Mechanism of Action

The mechanism of action of (S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares its 5-hydroxy-1H-pyrrol-2(5H)-one backbone with several analogs (Table 1). Key variations lie in substituent types, positions, and stereochemistry:

Compound Name (CAS/ID) Substituents (Position) Stereochemistry Key Features
(S)-3-Acetyl-4-hydroxy-5-methyl-... (128948-45-8) C3: Acetyl; C4: -OH; C5: Methyl S-configuration Chiral center at C5; acetyl group enhances electrophilicity
3-Acetyl-4-hydroxy-1-methyl-... (67513-33-1) C1: Methyl; C3: Acetyl; C4: -OH Not specified Methyl at C1 alters ring conformation
Compound 32 () C1: Benzyl; C3: 3,4-dimethylphenyl; C5: Phenyl Racemic? Bulky aryl groups; antiestrogenic activity
Compound 15m () C3: Phenyl; C5: 4-chlorophenyl/4-aminophenyl Not specified Diaryl substitution; high melting point (209–211°C)
Compound 16a () C3: Phenyl; C5: 4-hydroxyphenyl/phenyl Not specified Hydroxyl group enhances polarity

Physicochemical Properties

  • Melting Points : Aryl-substituted analogs (e.g., 15m) exhibit higher melting points (209–211°C) compared to alkyl/acetyl-substituted derivatives like the target compound, likely due to increased intermolecular interactions from aromatic rings .
  • Solubility : The acetyl and methyl groups in (S)-3-Acetyl-4-hydroxy-5-methyl-... may improve solubility in organic solvents relative to highly polar analogs like 16a (C5-hydroxyphenyl) .

Research Implications and Limitations

  • Structural Insights : Substituent position (e.g., C1 vs. C5 methyl) significantly alters molecular conformation and properties.
  • Data Gaps: Limited information exists on the target compound’s biological activity, solubility, and detailed synthesis. Further studies comparing enantiomeric pairs (S vs. R) are needed.

Biological Activity

(S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one, a pyrrole derivative, has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is recognized for its potential as an enzyme inhibitor and its interactions with various biological targets, which may lead to therapeutic applications in treating inflammatory diseases and cancers.

Chemical Formula : C7_7H9_9NO3_3
Molecular Weight : 155.15 g/mol
CAS Number : 128948-45-8
IUPAC Name : (2S)-4-acetyl-3-hydroxy-2-methyl-1,2-dihydropyrrol-5-one

The compound features a unique pyrrole ring structure with hydroxyl and acetyl substituents, which contribute to its reactivity and biological activity. The stereochemistry of the (S) configuration is particularly relevant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence protein-ligand interactions. Research indicates that it can act as an inhibitor of specific enzymes involved in inflammatory pathways and cancer progression. The compound's mechanism involves:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that are critical in inflammatory responses, making it a candidate for anti-inflammatory therapies.
  • Protein-Ligand Interactions : Its structural characteristics allow it to bind selectively to certain receptors, influencing various cellular pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including:
    • MCF7 (breast cancer)
    • SF-268 (brain cancer)
    • NCI-H460 (lung cancer)
    For instance, studies reported GI50_{50} values indicating effective growth inhibition at concentrations around 3.79 µM for MCF7 cells .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may trigger programmed cell death through specific signaling pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • FPR1 Antagonism : Derivatives of this compound have shown promise as potent antagonists for formyl peptide receptors (FPR1), which play a role in mediating inflammatory responses. This antagonism could be beneficial in treating conditions such as autoimmune diseases and chronic inflammation.

Data Table: Biological Activity Overview

Activity TypeTarget Cell LinesGI50_{50} / IC50_{50} ValuesMechanism of Action
AnticancerMCF73.79 µMInduction of apoptosis
SF-26812.50 µMEnzyme inhibition
NCI-H46042.30 µMProtein-ligand interaction
Anti-inflammatoryFPR1Potent antagonistModulation of inflammatory pathways

Case Studies and Research Findings

Several research articles have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study highlighted the compound's role as an enzyme inhibitor, detailing its interaction with key inflammatory mediators .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects on various cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential .
  • Mechanistic Studies : Research focused on understanding the molecular mechanisms by which this compound exerts its effects, particularly through apoptosis induction and receptor antagonism .

Q & A

Q. What are the common synthetic routes and optimization strategies for (S)-3-Acetyl-4-hydroxy-5-methyl-1H-pyrrol-2(5H)-one?

The synthesis typically involves multi-step reactions, starting with functionalized pyrrole precursors. Key steps include:

  • Acetylation : Introducing the acetyl group via reaction with acetyl chloride or acetic anhydride under basic conditions (e.g., sodium hydride in DMSO) .
  • Hydroxylation : Selective oxidation or hydroxylation at the 4-position using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
  • Stereochemical control : The (S)-configuration is achieved through chiral auxiliaries or asymmetric catalysis, followed by purification via recrystallization or chiral chromatography .
    Optimization : Reaction temperatures (0–25°C), solvent polarity (dichloromethane or THF), and catalyst loading (e.g., 5–10 mol% for asymmetric steps) are critical for yield (typically 40–60%) and enantiomeric excess (>90%) .

Q. How is the structural characterization of this compound performed?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the hydroxyl proton appears as a broad singlet (~δ 12 ppm), while the acetyl group resonates at δ 2.1–2.3 ppm .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles. SHELX software is widely used for structure refinement, with R-factors < 0.05 indicating high accuracy .
  • Mass spectrometry (HRMS) : Validates molecular weight (C8_8H11_{11}NO3_3; [M+H]+^+ = 170.0817) .

Q. What are the key functional group reactivities observed in this compound?

  • Hydroxyl group : Participates in hydrogen bonding, influencing solubility and crystallinity. It can be protected with TBS (tert-butyldimethylsilyl) groups during synthetic modifications .
  • Acetyl group : Undergoes nucleophilic substitution or reduction (e.g., with LiAlH4_4 to form a secondary alcohol) .
  • Pyrrolone ring : Susceptible to electrophilic aromatic substitution at the 5-methyl position under acidic conditions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?

  • Chiral resolution : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with UV detection at 254 nm .
  • Circular dichroism (CD) : Correlates optical activity with configuration; the (S)-enantiomer shows a positive Cotton effect at 220 nm .
  • Cross-validation : Compare experimental X-ray data with computational models (e.g., density functional theory (DFT) calculations) to confirm stereochemistry .

Q. How can computational methods predict the compound’s biological interactions?

  • Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes). The acetyl and hydroxyl groups show strong binding affinity to kinase active sites (ΔG ≈ -8.5 kcal/mol) .
  • Pharmacophore modeling : Identifies key moieties (e.g., the pyrrolone ring) responsible for antimicrobial activity against Gram-positive bacteria (MIC = 12.5 µg/mL) .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%ABS = 65–70) and metabolic stability (CYP3A4 substrate) .

Q. How are contradictions in spectroscopic data resolved during characterization?

  • Case study : Discrepancies in 13^13C NMR shifts (e.g., observed δ 170 ppm vs. predicted δ 165 ppm for the ketone) may arise from tautomerism. Resolution involves:
    • Variable-temperature NMR to detect tautomeric equilibria .
    • IR spectroscopy to confirm carbonyl stretching frequencies (~1680 cm1^{-1}) .
    • Comparative analysis with analogs (e.g., 5-methyl substitution vs. 5-aryl derivatives) .

Q. What mechanistic insights explain regioselectivity in electrophilic substitutions?

  • Electronic effects : The electron-withdrawing acetyl group directs electrophiles to the 5-methyl position via resonance stabilization of intermediates.
  • Steric hindrance : Substituents at the 4-hydroxy group limit access to the 3-position. Kinetic studies (monitored by 1^1H NMR) show 5-methyl bromination proceeds 10× faster than 3-acetyl bromination .
  • Computational evidence : DFT calculations (B3LYP/6-31G*) reveal lower activation energy (ΔG^‡ = 25.3 kcal/mol) for 5-methyl substitution vs. 35.1 kcal/mol for 3-acetyl .

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